5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Description
5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C21H14ClF3N2O4 and its molecular weight is 450.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that the compound may interact with spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
The compound’s interaction with spectrin-like proteins suggests that it may affect the structural integrity and function of the cytoskeleton in oomycetes . The cytoskeleton plays a crucial role in cell shape, internal organization, and a variety of cellular functions, including the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The compound’s action results in the inhibition of the growth of oomycetes, including strains that are resistant to other fungicides . It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Action Environment
It is known that the compound is used in agriculture to control diseases caused by oomycetes such as late blight of potato . Therefore, factors such as temperature, humidity, and the presence of other organisms could potentially influence its action.
Properties
IUPAC Name |
5-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O4/c1-20(2)30-18(28)14(19(29)31-20)7-11-10-27(16-6-4-3-5-13(11)16)17-15(22)8-12(9-26-17)21(23,24)25/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAIQVWMASREGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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